(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzo[d]thiazole ring, an azetidine ring, and a methoxyphenyl sulfonyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit certain enzymes, block receptors, or modulate biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been found to modulate various biochemical pathways, leading to a range of biological effects . For example, some thiazole derivatives have been found to inhibit the synthesis of certain neurotransmitters, thereby affecting the functioning of the nervous system .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the azetidine ring and the methoxyphenyl sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone include:
- 4-Methoxyphenethylamine
- 3-Methoxyphenylboronic acid
- 2-Methoxycinnamaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-19-21-17-9-4-13(10-18(17)27-19)20(23)22-11-16(12-22)28(24,25)15-7-5-14(26-2)6-8-15/h4-10,16H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNEKCOKFUPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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